2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-9(12(16)17)7-13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRPRHGLJHRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a dihydropyrimidine core characterized by a benzyl substituent at the 2-position and a carboxylic acid group at the 5-position. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.
Chemistry
- Building Block for Synthesis : 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid serves as a precursor for synthesizing more complex molecules. It is utilized in reaction schemes that involve oxidation, reduction, and substitution reactions to create derivatives with enhanced properties.
Biology
- Enzyme Inhibition : The compound is primarily studied for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism. By inhibiting XO, it reduces uric acid production, making it relevant for conditions like gout and hyperuricemia.
Medicine
- Therapeutic Potential : Research indicates that this compound may have potential as a therapeutic agent for treating hyperuricemia-associated diseases. Its effectiveness as an XO inhibitor positions it as a candidate for further pharmacological development.
Anticancer Activity
- Preclinical Studies : Derivatives of 2-benzyl-6-oxo-1,6-dihydropyrimidine compounds have shown promising anticancer properties. For example, specific analogs were effective in reducing tumor growth in xenograft models, suggesting their potential as anticancer agents.
Case Studies
Several case studies highlight the effectiveness of 2-benzyl-6-oxo-1,6-dihydropyrimidine derivatives:
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Certain derivatives significantly reduced tumor growth in preclinical xenograft models. |
| Xanthine Oxidase Inhibition | Specific substitutions on the dihydropyrimidine scaffold enhanced XO inhibition compared to standard treatments. |
Mechanism of Action
The mechanism of action of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of uric acid. This inhibition is crucial for managing conditions like gout and hyperuricemia .
Comparison with Similar Compounds
Structural Modifications and Inhibitory Activity
ODC derivatives vary primarily in substituents at the 2-position of the pyrimidine ring. Key comparisons include:
Key Observations :
- Benzyl vs. Aromatic Substituents: While the benzyl group’s aromaticity may enhance π-π stacking with Phe914/Phe1009, derivatives with tetrazol-1-yl or cyano groups exhibit superior potency (IC50 ~23–24 nM) due to dual interactions: hydrogen bonding with polar residues (Glu802, Asn768) and hydrophobic packing .
- Benzyl vs.
Binding Mode and Molecular Interactions
Computational studies (3D-QSAR, molecular docking) highlight critical interactions:
- Benzyl Derivative: Predicted to occupy the hydrophobic subpocket near Phe914 and Phe1009 via π-π interactions, but absence of strong H-bond donors/acceptors may limit affinity .
- Tetrazol-1-yl Derivatives : The tetrazole group forms H-bonds with Thr1010 and water-mediated interactions with Glu802, explaining their febuxostat-like potency (Ki = 0.0042 μM) .
- Cyano Derivatives: The cyano group engages in H-bonds with Asn768 and hydrophobic interactions with Arg880, achieving IC50 values comparable to febuxostat .
In Vivo Performance and Toxicity
While 2-(3-cyano-4-isopentyloxyphenyl) and tetrazol-1-yl derivatives show promising in vivo hypouricemic effects in rodent models , data for the benzyl derivative are lacking. Structural analogs with bulky hydrophobic groups (e.g., benzyl) may face challenges in metabolic stability or off-target effects due to increased lipophilicity.
Biological Activity
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyrimidine core with a benzyl substituent at the 2-position and a carboxylic acid group at the 5-position. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.
Anticancer Activity
Recent studies have demonstrated that derivatives of 6-oxo-1,6-dihydropyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit the invasive behavior of fibrosarcoma cells. Structure-activity relationship (SAR) analyses indicated that modifications at specific positions could enhance anticancer potency without compromising efficacy .
Enzyme Inhibition
One of the key biological activities of this compound is its role as an inhibitor of various enzymes. Notably, it has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. The inhibition of XO is particularly relevant for conditions such as gout and hyperuricemia. A study reported that novel derivatives based on the dihydropyrimidine scaffold demonstrated remarkable XO inhibitory activity, suggesting that structural modifications could further enhance this property .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the dihydropyrimidine structure can influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Benzyl group at R1 | Enhances enzyme inhibition and anticancer activity |
| Carboxylic acid at R2 | Essential for maintaining biological activity |
| Substituents on R3 | Varying substituents affect potency against XO |
These findings underscore the importance of specific functional groups in modulating the biological effects of the compound.
Case Studies
Several case studies highlight the effectiveness of 2-benzyl-6-oxo-1,6-dihydropyrimidine derivatives in preclinical models:
- Anticancer Efficacy : A study involving synthesized analogs showed that certain derivatives significantly reduced tumor growth in xenograft models, supporting their potential as anticancer agents.
- Xanthine Oxidase Inhibition : Research demonstrated that specific substitutions on the dihydropyrimidine scaffold led to enhanced XO inhibition compared to standard drugs used in gout treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and its derivatives?
- Methodological Answer : The compound is synthesized via chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid using phosphorus oxychloride, followed by amination with ammonia in ethanol to yield intermediates. Cyclization with reagents like o-phenylenediamine in polyphosphoric acid generates tetracyclic systems . Antiallergic derivatives are prepared by introducing ortho-alkoxy or alkenyloxy groups on the benzyl ring, with strict retention of the free NH group in the pyrimidinone core for activity .
Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, in derivatives like 5-(1H-benzo[d]imidazol-2-yl)-2-phenylpyrimidin-4-amine, and NMR confirm ring substituents, while HRMS validates molecular weight. X-ray crystallography may resolve ambiguities in complex cyclized products .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence biological activity, particularly in enzyme inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that small-to-medium ortho substituents (e.g., alkoxy groups) enhance hydrogen bonding between the pyrimidine nitrogen and ethereal oxygen, stabilizing an optimal conformation for xanthine oxidase (XO) inhibition. For example, 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl] derivatives show IC values <1 μM due to subpocket binding in XO . Computational docking (e.g., AutoDock Vina) identifies key interactions with residues like Glu802 and Arg880, guiding substituent optimization .
Q. What strategies resolve contradictions in activity data across derivatives with similar substituents?
- Methodological Answer : Discrepancies arise from steric effects or metabolic instability. For instance, bulky substituents may reduce bioavailability despite in vitro potency. Parallel assays—comparing in vitro enzyme inhibition (e.g., XO activity via uric acid production) with pharmacokinetic profiling in rodent models—clarify structure-performance relationships. Contradictions are mitigated by introducing metabolically stable groups (e.g., trifluoromethyl) .
Q. How can computational methods accelerate the design of dual-target inhibitors based on this scaffold?
- Methodological Answer : Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding affinities for dual targets (e.g., XO and P2Y12 receptors). For example, hybridizing the pyrimidine core with tetrazole moieties improves dual inhibition, as shown in derivatives with >80% platelet aggregation inhibition and XO IC <0.5 μM. Machine learning models trained on existing bioactivity data prioritize synthetically accessible candidates .
Q. What are the challenges in scaling up multi-step syntheses of tetracyclic derivatives, and how are they addressed?
- Methodological Answer : Low yields in cyclization steps (e.g., 34% for benzimidazo-pyrimido-pyrimidine-thione) are improved using microwave-assisted synthesis or flow chemistry. Solvent optimization (e.g., replacing dioxane with dimethylacetamide) enhances reaction homogeneity. Process analytical technology (PAT) monitors intermediates in real-time to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
